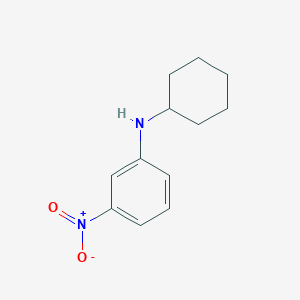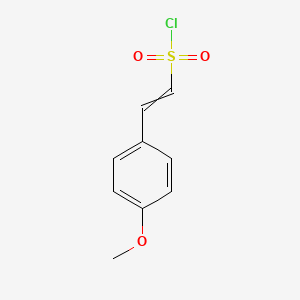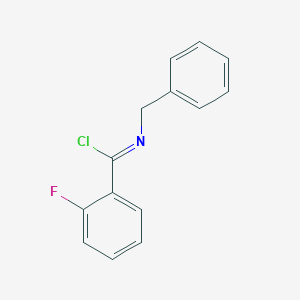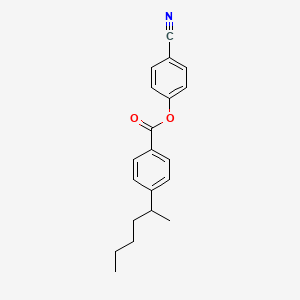
(2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol: is a chemical compound with the molecular formula C12H18O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and solubility, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol typically involves the condensation of benzaldehyde with ethyl glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of an acetal intermediate, which is then reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides, benzyl amines.
Scientific Research Applications
Chemistry: (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its stability and reactivity make it a valuable tool for probing biochemical processes .
Medicine: Its unique structure allows for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its benzylic position is particularly reactive, allowing for substitution and oxidation reactions. The pathways involved include nucleophilic substitution (SN1 and SN2) and free radical mechanisms .
Comparison with Similar Compounds
- 5-Ethyl-1,3-dioxane-5-methanol
- 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one
- Ethyl 2-(1,3-dioxan-2-yl)benzoylformate
Comparison:
- 5-Ethyl-1,3-dioxane-5-methanol: Similar in structure but lacks the benzyl group, making it less reactive in certain substitution reactions.
- 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Contains an allyl group, which allows for thiol-ene click chemistry, unlike (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol.
- Ethyl 2-(1,3-dioxan-2-yl)benzoylformate: Features a benzoyl group, providing different reactivity and applications in organic synthesis .
Properties
CAS No. |
112405-84-2 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2-benzyl-5-ethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C14H20O3/c1-2-14(9-15)10-16-13(17-11-14)8-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 |
InChI Key |
LHWZRMLRPYPHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)


![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)

![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)

![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)



![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
